4-(2-氯丙基)吗啉盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

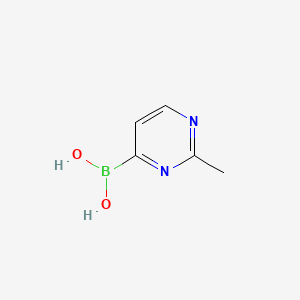

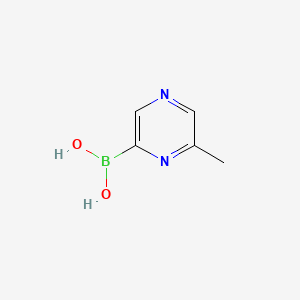

“4-(2-Chloropropyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 100859-99-2 . It is a powder in physical form .

Synthesis Analysis

A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Molecular Structure Analysis

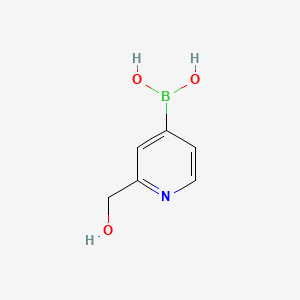

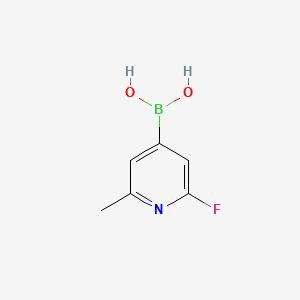

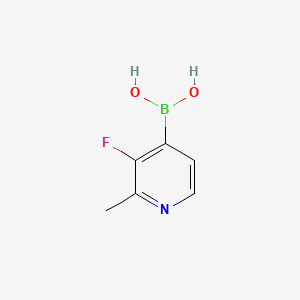

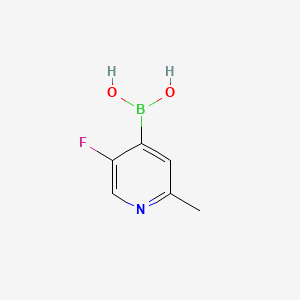

The molecular formula of “4-(2-Chloropropyl)morpholine hydrochloride” is C7H15Cl2NO . Its molecular weight is 200.11 .Physical and Chemical Properties Analysis

The physical form of “4-(2-Chloropropyl)morpholine hydrochloride” is a powder . It has a melting point of 176-178 .科学研究应用

氯喹和羟氯喹的研究应用

- 生物医学应用:氯喹和羟氯喹是氨基喹啉化合物,在治疗风湿病和疟疾预防方面有充分的文献记载。它们的广泛生化特性激发了将它们重新用于治疗各种传染性和非传染性疾病的研究。这包括评估它们在癌症治疗中的潜力以及作为免疫抑制剂以减少 T 细胞和 B 细胞的过度活跃性 (Taherian 等人,2013; Njaria 等人,2015).

药理学中的吗啉衍生物

- 药理作用:吗啉及其衍生物已被探索用于广泛的药理活性,表明了为各种疾病开发基于靶点的药物分子的潜力。这项研究强调了吗啉作为设计具有有效活性的新型药效团的核心结构的效用,包括抗癌、抗微生物和神经保护作用 (Asif 和 Imran,2019; Mohammed 等人,2015).

关于毒性和环境影响的研究

- 毒理学研究:2,4-D 除草剂等相关化合物的毒理学特性已被广泛研究,强调了了解化学化合物的环境和健康影响的重要性。这些研究提供了对非目标生物的潜在毒性影响的见解,以及保护人类健康和生态系统的法规和缓解策略的必要性 (Zuanazzi 等人,2020; Islam 等人,2017).

安全和危害

作用机制

Target of Action

It is known that morpholine, a component of this compound, features both amine and ether functional groups . This suggests that it may interact with a variety of biological targets.

Mode of Action

Given its structural similarity to morpholine, it may share some of its properties. Morpholine is a base, and its conjugate acid is called morpholinium . Treating morpholine with hydrochloric acid generates the salt morpholinium chloride . This could suggest that 4-(2-Chloropropyl)morpholine hydrochloride may also interact with its targets in a similar manner.

属性

IUPAC Name |

4-(2-chloropropyl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO.ClH/c1-7(8)6-9-2-4-10-5-3-9;/h7H,2-6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQKBHRNJGORDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydro-4-phenyl-2H-benzo[h]chromene](/img/structure/B590802.png)